molecular formula C12H10ClN3O2 B1326437 Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 34775-04-7

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No. B1326437
CAS RN: 34775-04-7
M. Wt: 263.68 g/mol
InChI Key: BGZFNCGOWTUOAD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound with a molecular weight of 263.68 . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a strategy involving the use of readily available alkynones as Michael acceptors has been described . This method effectively eliminates the need for subsequent oxidation and provides pyrido [2,3-d]pyrimidine derivatives directly without purification and with total regiochemical control .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be represented by the InChI code 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 . The compound has a melting point range of 140 - 142 degrees Celsius .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction of similar compounds with N,N-dimethylethylenediamine has also been reported .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 140 - 142 degrees Celsius . It has a molecular weight of 263.68 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P264) .

Future Directions

The compound and its derivatives have shown promising biological activities, which makes them interesting targets for future research. For instance, they have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on exploring these biological activities and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFNCGOWTUOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647981
Record name Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

CAS RN

34775-04-7
Record name Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of Compound 14c (5.05 g; 20.59 mmol) in DMF (70 mL) was added SOCl2 (3 mL; 41.23 mmol) dropwise at room temperature. The reaction was stirred at room temperature for 30 min, then poured into an ice water slurry of K2CO3 (3.41 g). The resultant solid (Compound 14d) was collected by filtration and dried. 1H NMR (300 MHz, CDCl3): δ 9.70 (s, 1H), 9.20 (s, 1H), 7.70-8.85 (m, 2H), 7.50 (dd, 1H), 4.50 (q, 2H), 1.45 (t, 3H); MS: m/z 264.1 (M+H)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.41 g
Type
reactant
Reaction Step Three

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